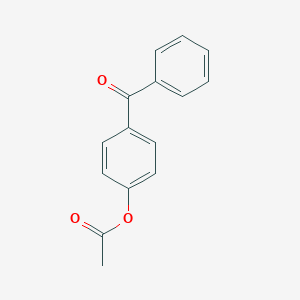

4-Acetoxybenzophenone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-benzoylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-11(16)18-14-9-7-13(8-10-14)15(17)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBLQRCFBNFTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345874 | |

| Record name | 4-Acetoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-44-2 | |

| Record name | 4-Acetoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-acetoxybenzophenone CAS 5928-81-4 safety data sheet

This in-depth technical guide provides a comprehensive analysis of 4-Acetoxybenzophenone , addressing its chemical identity, safety protocols, and synthetic utility.

CAS Registry Protocol & Safety Profile

Part 1: Executive Summary & Chemical Identity

CAS Registry Clarification

Critical Note: The user-provided CAS 5928-81-4 does not correspond to a registered chemical substance in major international databases (PubChem, CAS Registry, ECHA). It is likely a typographical error or an obsolete internal reference.

-

Synonyms: 4-Benzoylphenyl acetate; Acetic acid 4-benzoylphenyl ester.

This guide utilizes the validated data for CAS 13031-44-2 .

Physicochemical Profile

4-Acetoxybenzophenone is an ester derivative of 4-hydroxybenzophenone. It serves as a crucial intermediate in the synthesis of UV absorbers and photo-labile protecting groups.

| Property | Specification |

| Chemical Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 80–82 °C (Experimental) |

| Solubility | Soluble in DCM, Ethyl Acetate, Ethanol; Insoluble in Water |

| SMILES | CC(=O)Oc1ccc(C(=O)c2ccccc2)cc1 |

| InChI Key | DGBLQRCFBNFTSZ-UHFFFAOYSA-N |

Part 2: Hazard Analysis & Safety Protocols (SDS Framework)

While 4-acetoxybenzophenone is often classified as "Not Dangerous" for transport, it hydrolyzes to release acetic acid and 4-hydroxybenzophenone upon contact with moisture or mucosal surfaces. Therefore, it must be handled as a potential irritant.

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Emergency Response Protocols

| Scenario | Immediate Action | Rationale (Mechanism) |

| Eye Contact | Rinse cautiously with water for 15+ mins. Remove contact lenses. | Hydrolysis on the ocular surface releases acetic acid, causing immediate pH drop and irritation. |

| Skin Contact | Wash with soap and water. Remove contaminated clothing. | Lipophilic nature allows dermal penetration; subsequent hydrolysis causes local irritation. |

| Inhalation | Move to fresh air.[5] If breathing is difficult, give oxygen. | Dust inhalation irritates the respiratory mucosa via mechanical and chemical action. |

| Spill Cleanup | Sweep up dry. Do not generate dust.[5] Neutralize residue with weak base if wet. | Prevents environmental contamination and hydrolysis in drainage systems. |

Handling & Storage Decision Logic

The following decision tree outlines the safe handling workflow for this compound.

Figure 1: Safe handling and decision logic for 4-acetoxybenzophenone.

Part 3: Synthetic Utility & Applications

The Fries Rearrangement

The primary utility of 4-acetoxybenzophenone lies in the Fries Rearrangement . This reaction migrates the acetyl group from the phenolic oxygen to the aromatic ring (ortho position), generating 3-acetyl-4-hydroxybenzophenone .

-

Significance: This rearranges a simple ester into a ortho-hydroxyketone, a motif essential for UV absorption (via intramolecular hydrogen bonding) and further pharmaceutical derivatization.

-

Mechanism: The reaction is catalyzed by Lewis acids (e.g., AlCl₃).[6] The Lewis acid coordinates to the ester carbonyl, facilitating the cleavage of the C-O bond to form an acylium ion and a phenoxide-aluminum complex. The acylium ion then attacks the ring at the ortho position.

Experimental Protocol: Fries Rearrangement

Objective: Synthesis of 3-acetyl-4-hydroxybenzophenone.

Reagents:

-

4-Acetoxybenzophenone (1.0 eq)

-

Aluminum Chloride (AlCl₃) (3.0 eq) [Lewis Acid]

-

Chlorobenzene or Nitrobenzene [Solvent]

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

-

Dissolution: Dissolve 4-acetoxybenzophenone (10 mmol) in dry chlorobenzene (20 mL).

-

Catalyst Addition: Add anhydrous AlCl₃ (30 mmol) in small portions at room temperature. Caution: Exothermic.

-

Heating: Heat the mixture to 120°C for 3–6 hours. The solution will darken as the complex forms.

-

Quenching: Cool to room temperature. Pour the reaction mixture carefully into ice-cold dilute HCl (1M) to decompose the aluminum complex.

-

Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with water and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol.

Mechanistic Pathway Visualization

Figure 2: Mechanistic pathway of the Fries rearrangement converting 4-acetoxybenzophenone to its ortho-isomer.

Part 4: References

-

Sigma-Aldrich. Safety Data Sheet: Benzophenone Derivatives. Retrieved from (Accessed Oct 2023).

-

PubChem. Compound Summary: 4-Acetoxybenzophenone (CAS 13031-44-2).[2][3] National Library of Medicine. Retrieved from

-

ChemicalBook. 4-Acetoxybenzophenone Properties and Suppliers. Retrieved from

-

Martin, R. The Fries Rearrangement. Organic Preparations and Procedures International, 1992. (Standard mechanistic reference).

Sources

- 1. 4-ACETOXYBENZOPHENONE CAS#: 13031-44-2 [m.chemicalbook.com]

- 2. 4-Acetoxybenzophenone | #5177-01 | Rieke Metals Products & Services [riekemetals.com]

- 3. 4-Acetoxybenzophenone (CAS 13031-44-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 13031-44-2|4-Acetoxybenzophenone|BLDpharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]

molecular structure and weight of 4-acetoxybenzophenone

Molecular Architecture, Synthesis, and Mechanistic Utility

Part 1: Molecular Architecture & Physicochemical Profile

4-Acetoxybenzophenone (CAS: 13031-44-2) is a functionalized aromatic ketone characterized by the presence of an acetoxy ester moiety at the para position of one phenyl ring. Structurally, it serves as a pivotal model compound in photochemistry, specifically for studying the Photo-Fries rearrangement , and acts as a latent precursor for 4-hydroxybenzophenone in prodrug formulations.

Structural Specifications

| Parameter | Data | Unit |

| IUPAC Name | 4-(Acetyloxy)benzophenone | - |

| CAS Registry | 13031-44-2 | - |

| Molecular Formula | C₁₅H₁₂O₃ | - |

| Molecular Weight | 240.25 | g/mol |

| Exact Mass | 240.0786 | Da |

| Melting Point | 81.0 - 83.0 | °C |

| SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | - |

Molecular Topology Visualization

The following diagram illustrates the connectivity of the benzophenone core and the labile ester linkage susceptible to hydrolytic and photolytic cleavage.

Figure 1: Topological connectivity of 4-Acetoxybenzophenone highlighting the ester-ketone bridge system.

Part 2: Synthetic Pathways & Process Control

The synthesis of 4-acetoxybenzophenone is classically achieved via the O-acylation of 4-hydroxybenzophenone . This protocol is preferred over Friedel-Crafts acylation of phenyl acetate due to higher regioselectivity and cleaner workup profiles.

Protocol: Base-Catalyzed Acetylation

Objective: Synthesize 4-acetoxybenzophenone with >98% purity.

Reagents:

-

4-Hydroxybenzophenone (1.0 eq)[1]

-

Acetic Anhydride (1.5 eq)[1]

-

Pyridine (1.2 eq) or Triethylamine (1.5 eq)

-

DMAP (4-Dimethylaminopyridine) (0.05 eq - Catalyst)

-

Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

-

Reaction Initiation: In a flame-dried round-bottom flask, dissolve 4-hydroxybenzophenone (10 mmol, 1.98 g) in anhydrous DCM (20 mL).

-

Catalyst Addition: Add Pyridine (12 mmol) and catalytic DMAP. Cool the solution to 0°C to control the exotherm.

-

Acylation: Dropwise add Acetic Anhydride (15 mmol) over 10 minutes.

-

Reaction Monitoring: Allow the mixture to warm to room temperature. Monitor via TLC (30% EtOAc/Hexane). The starting material (

) should disappear, replaced by the less polar product ( -

Quenching: Once complete (typically 2-4 hours), quench with saturated

solution to hydrolyze excess anhydride. -

Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), followed by brine. Dry over

.[2] -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystalline needles.

Process Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the O-acylation of 4-hydroxybenzophenone.

Part 3: Structural Validation (Spectroscopy)

Trustworthiness in synthesis relies on rigorous characterization. The following spectral signatures confirm the identity of 4-acetoxybenzophenone.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 2.34 | Singlet (s) | 3H | Distinct methyl signal of the acetate ester. | |

| 7.23 | Doublet (d) | 2H | Ar-H (3,[3]5) | Protons ortho to the acetoxy group (shielded relative to ketone). |

| 7.48 - 7.61 | Multiplet (m) | 3H | Ar-H (3',4',5') | Benzoyl ring meta/para protons. |

| 7.78 - 7.85 | Multiplet (m) | 4H | Ar-H (2,6,2',6') | Protons ortho to the carbonyl (deshielded by anisotropy). |

Infrared Spectroscopy (FT-IR)

-

1760 cm⁻¹ (Strong): Ester

stretch. (Distinguishes from starting material phenol).[4] -

1655 cm⁻¹ (Medium): Benzophenone ketone

stretch. -

1200 cm⁻¹:

stretching of the ester. -

Absence of 3200-3500 cm⁻¹: Confirms full conversion of the hydroxyl (-OH) group.

Part 4: Reactivity & Mechanistic Utility (Photo-Fries)

The most significant application of 4-acetoxybenzophenone in physical organic chemistry is its behavior under UV irradiation, known as the Photo-Fries Rearrangement .[5]

Mechanism: The Solvent Cage Effect

Unlike the Lewis-acid catalyzed Fries rearrangement, the photochemical variant proceeds via a radical pair mechanism.

-

Excitation: UV light promotes the molecule to an excited singlet state (

), which undergoes intersystem crossing to the triplet state ( -

Homolysis: The

bond cleaves homolytically, generating a phenoxy radical and an acetyl radical . -

Cage Recombination: These radicals are trapped within a solvent cage. They can recombine at the oxygen (returning to starting material) or at the ortho carbon (rearrangement).

-

Aromatization: The resulting intermediate tautomerizes to restore aromaticity, yielding 3-acetyl-4-hydroxybenzophenone .

Pathway Visualization

Figure 3: Mechanistic pathway of the Photo-Fries rearrangement illustrating the radical cage effect.

References

-

NIST Chemistry WebBook. 4-Acetoxybenzophenone Properties and Spectra. National Institute of Standards and Technology. [Link]

-

PubChem. Compound Summary: 4-Acetoxybenzophenone.[6] National Library of Medicine. [Link]

-

Khudyakov, I. V., & Levin, P. P. (2020).[7] Photo-Fries rearrangement revisited. ResearchGate. [Link]

Sources

- 1. 4-ACETOXYBENZALDEHYDE(878-00-2) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Preparation of 4-hydroxy benzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 5. Photo fries rearrangement | PPTX [slideshare.net]

- 6. 4-ACETOXYBENZOPHENONE CAS#: 13031-44-2 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Thermodynamic Characterization of 4-Acetoxybenzophenone

[1][2]

Executive Summary

4-Acetoxybenzophenone (4-Benzoylphenyl acetate) is a key aromatic ester intermediate used primarily in organic synthesis and photopolymerization.[1] Its solubility behavior is governed by the interplay between its lipophilic benzophenone core and the polar, yet non-protic, acetoxy moiety.[1][2] Unlike its precursor, 4-hydroxybenzophenone, the acetoxy derivative lacks hydrogen bond donor capability, significantly altering its solubility landscape—enhancing affinity for aprotic organic solvents while reducing solubility in highly polar protic media.[1][2]

This guide provides a structural analysis of its solubility, a validated experimental protocol for precise determination, and thermodynamic modeling strategies for process optimization.[1][2]

Physicochemical Profile & Solubility Landscape

Structural Determinants

The solubility of 4-acetoxybenzophenone is dictated by three molecular features:

-

Benzophenone Core: Provides high aromaticity and planarity, facilitating

stacking interactions.[1][3] -

Acetoxy Group (C-4 position): Acts as a hydrogen bond acceptor but eliminates the donor capability found in the hydroxy- analogue.[1] This lowers the melting point (

) relative to 4-hydroxybenzophenone ( -

Lipophilicity: With a predicted

, the compound exhibits poor water solubility but high affinity for moderately polar organic solvents.[1]

Predicted Solubility Ranking

Based on structural analysis and standard "like-dissolves-like" principles, the solubility profile is categorized below.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Dipole-dipole interactions; excellent solvation of aromatic esters.[1][2] |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Similar polarity; ideal for dissolution.[1][2][4] |

| Aromatic | Toluene, Benzene | High | |

| Alcohols | Ethanol, Methanol | Moderate | Soluble at elevated temperatures; lower solubility at RT (making them ideal for recrystallization).[2] |

| Aliphatic | Hexane, Heptane | Low | Lack of polar interactions; useful as anti-solvents.[2] |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates.[1] |

Experimental Protocol: Determination of Solubility

Since precise mole-fraction solubility data is often temperature-dependent and specific to crystal polymorphs, researchers must validate solubility experimentally.[1][2] The following Self-Validating Protocol ensures data integrity.

Static Equilibrium Method (Shake-Flask)

This method is the gold standard for generating thermodynamic solubility data.[1][2]

Reagents & Equipment:

-

Target Solvent (HPLC Grade).[1]

-

Thermostated water bath shaker (Control

). -

Syringe filters (0.22

m PTFE).[1] -

HPLC or UV-Vis Spectrophotometer.[1]

Workflow Diagram:

Figure 1: Workflow for the static equilibrium determination of solubility. Note the feedback loop: if Replicate Standard Deviation (RSD) exceeds 2%, equilibration time must be extended.

Analytical Quantification

UV-Vis Method:

- Determination: Scan a dilute solution in methanol (typically 250–260 nm for benzophenone derivatives).[1]

-

Calibration: Prepare 5 standards (

). Ensure

HPLC Method (Preferred for purity check):

Thermodynamic Modeling Framework

To extrapolate solubility data across temperatures, fit the experimental mole fraction solubility (

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1]

- : Empirical model parameters derived from regression analysis.

Validation Criteria:

Process Application: Purification by Recrystallization

Based on the differential solubility profile (Soluble in hot alcohols, insoluble in cold), Ethanol/Water or Ethyl Acetate/Hexane systems are recommended for purification.[2]

Protocol: Ethanol-Water Recrystallization

This method leverages the high temperature coefficient of solubility in ethanol and the "oiling out" prevention of water.[1][2]

-

Dissolution: Dissolve crude 4-acetoxybenzophenone in the minimum volume of boiling Ethanol (

). -

Filtration: Hot filter to remove insoluble mechanical impurities.[1]

-

Nucleation: Remove from heat. Add warm Water dropwise until persistent turbidity is just observed.[1]

-

Clarification: Add a few drops of hot Ethanol to restore clarity.[1]

-

Crystallization: Allow to cool slowly to room temperature, then refrigerate (

). Rapid cooling may trap impurities.[1][2] -

Isolation: Filter crystals and wash with cold Ethanol:Water (1:1).

Solvent Selection Logic

References

- Chemical Properties & Identifiers

-

Thermodynamic Data (Precursor Comparison)

-

Synthesis & Purification Context

-

Synthesis of 4,4'-dihydroxybenzophenone (Recrystallization techniques). Google Patents (CN103342634A).[1] Available at:

-

-

General Solubility Methodology

Sources

- 1. guidechem.com [guidechem.com]

- 2. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone - Google Patents [patents.google.com]

- 3. 4-羟基二苯甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. 4-Hydroxybenzophenone | 1137-42-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to the UV Absorption Spectrum of 4-Acetoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxybenzophenone is a significant organic compound, often utilized as a photolabile protecting group and in various photochemical studies. A thorough understanding of its interaction with ultraviolet (UV) radiation is paramount for its effective application. This guide provides a comprehensive examination of the UV absorption spectrum of 4-acetoxybenzophenone, delving into the underlying electronic transitions, the influence of solvent polarity, and a detailed, field-proven protocol for its spectral acquisition and analysis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, ensuring both theoretical understanding and practical applicability.

Introduction: The Significance of 4-Acetoxybenzophenone in Photochemical Applications

Benzophenone and its derivatives are a cornerstone of organic photochemistry, widely recognized for their use as photosensitizers and in UV-curing applications.[1][2] 4-Acetoxybenzophenone, a derivative of 4-hydroxybenzophenone, shares this rich photochemical profile but with modified properties due to the acetyl group. This modification can influence its solubility, stability, and electronic properties, making a detailed understanding of its UV absorption spectrum critical for predicting and controlling its behavior in photochemical reactions.

The UV absorption spectrum of a molecule provides a fingerprint of its electronic structure, revealing the energies required to promote electrons to higher energy orbitals. For 4-acetoxybenzophenone, this information is crucial for:

-

Determining Optimal Irradiation Wavelengths: Efficiently initiating a photochemical reaction requires irradiating the compound at a wavelength where it strongly absorbs light.

-

Understanding Photochemical Stability: The absorption profile can provide insights into the potential for photodegradation.

-

Quantitative Analysis: The Beer-Lambert law allows for the determination of concentration in solution based on absorbance at a specific wavelength.[3][4]

This guide will dissect the theoretical underpinnings of the UV spectrum of 4-acetoxybenzophenone, provide a robust experimental protocol for its measurement, and discuss the interpretation of the resulting data.

Theoretical Framework: Electronic Transitions in Aromatic Ketones

The UV absorption spectrum of 4-acetoxybenzophenone, like other aromatic ketones, is dominated by two principal types of electronic transitions: π → π* and n → π* transitions.[5][6]

-

π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In 4-acetoxybenzophenone, these transitions are associated with the aromatic rings and the carbonyl group's π system. These transitions usually result in strong absorption bands in the shorter wavelength UV region (around 200-280 nm).[5][7]

-

n → π Transitions:* These are lower-energy, lower-intensity absorptions that involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital.[6] This transition is "forbidden" by certain quantum mechanical selection rules, which accounts for its weaker intensity. For benzophenone derivatives, the n → π* transition typically appears as a distinct band or shoulder at longer wavelengths (around 330-360 nm).[5][8]

The presence of the acetoxy substituent at the para position of one of the phenyl rings can influence the energy of these transitions through resonance and inductive effects, potentially causing shifts in the absorption maxima (λmax) compared to unsubstituted benzophenone.

The Impact of Solvent Environment

The solvent in which the spectrum is recorded can significantly influence the position and intensity of the absorption bands, a phenomenon known as solvatochromism.[9][10]

-

π → π Transitions:* In polar solvents, the excited state of a π → π* transition is often more polar than the ground state. This leads to greater stabilization of the excited state by the polar solvent, resulting in a small shift to longer wavelengths (a bathochromic or red shift).[5]

-

n → π Transitions:* The ground state of the carbonyl group can form hydrogen bonds with protic solvents (like ethanol) through its non-bonding electrons. This stabilizes the ground state more than the excited state, increasing the energy gap for the n → π* transition. Consequently, a shift to shorter wavelengths (a hypsochromic or blue shift) is observed in polar, protic solvents compared to nonpolar solvents.[5][7]

Understanding these solvent effects is critical for comparing spectra obtained under different conditions and for choosing an appropriate solvent for a specific application.

Experimental Protocol for Acquiring the UV Absorption Spectrum

This section provides a detailed, self-validating methodology for obtaining a high-quality UV absorption spectrum of 4-acetoxybenzophenone.

Materials and Instrumentation

-

Analyte: 4-Acetoxybenzophenone (CAS No. 13031-44-2), of high purity (≥98%).[11]

-

Solvents: Spectroscopic grade solvents are essential to minimize background absorbance. Recommended solvents for demonstrating solvatochromic effects include:

-

Cyclohexane (nonpolar, aprotic)

-

Acetonitrile (polar, aprotic)

-

Ethanol (polar, protic)

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-450 nm and a resolution of 1 nm or better.[12]

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Preparation of Standard Solutions

The causality behind preparing a stock solution and serial dilutions is to establish a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0) to ensure adherence to the Beer-Lambert Law.

-

Stock Solution (e.g., 1 mM): Accurately weigh a precise amount of 4-acetoxybenzophenone and dissolve it in the chosen solvent in a class A volumetric flask to create a stock solution of known concentration.

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standards with decreasing concentrations (e.g., 0.5 mM, 0.25 mM, 0.125 mM, etc.).

Spectrophotometric Measurement

The following workflow ensures accuracy and reproducibility.

-

Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Blank Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction (autozero) across the desired wavelength range. This subtracts the absorbance of the solvent and the cuvettes.

-

Sample Measurement: Empty the sample cuvette, rinse it with the most dilute standard solution, and then fill it with that solution. Place it back in the sample holder and record the absorbance spectrum.

-

Progression to Higher Concentrations: Repeat step 3 for each of the prepared standard solutions, moving from the most dilute to the most concentrated. Rinsing the cuvette with the next sample before filling minimizes cross-contamination.

Diagram of the Experimental Workflow

Caption: Workflow for UV-Vis spectral acquisition and analysis.

Data Analysis and Interpretation

Spectral Features

The obtained spectrum of 4-acetoxybenzophenone in a nonpolar solvent like cyclohexane is expected to show two main absorption bands:

-

A strong band at shorter wavelengths (approximately 250-290 nm), corresponding to the π → π* transition.

-

A weaker, broader band at longer wavelengths (approximately 330-350 nm), corresponding to the n → π* transition.

Quantitative Analysis: Molar Absorptivity

The molar absorptivity (ε), a constant that indicates how strongly a substance absorbs light at a given wavelength, can be determined using the Beer-Lambert Law:

A = εbc

where:

-

A is the absorbance (unitless)

-

ε is the molar absorptivity (L mol⁻¹ cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the analyte (mol L⁻¹)

To determine ε, plot a calibration curve of absorbance at the λmax versus concentration for the prepared standard solutions. The slope of the resulting line will be equal to ε (since b = 1 cm).[13][14]

Expected Spectroscopic Data

The following table summarizes typical UV absorption data for benzophenone derivatives, which can be used as a reference for interpreting the spectrum of 4-acetoxybenzophenone.

| Solvent | Transition | Approximate λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Expected Shift for 4-acetoxybenzophenone |

| Cyclohexane | n → π | ~345 | Low (~100-200) | Minimal shift |

| π → π | ~250 | High (~15,000-20,000) | Bathochromic shift (red shift) | |

| Ethanol | n → π | ~335 | Low (~100-200) | Hypsochromic shift (blue shift) |

| π → π | ~255 | High (~15,000-20,000) | Bathochromic shift (red shift) |

Note: These are approximate values based on data for benzophenone and its hydroxy derivatives.[7][15] The acetoxy group is expected to cause a bathochromic shift in the π → π band due to its electron-donating character through resonance.*

Conclusion: A Tool for Predictable Photochemistry

This guide has provided a detailed overview of the UV absorption spectrum of 4-acetoxybenzophenone, grounded in the principles of electronic transitions and solvent interactions. By following the robust experimental protocol outlined, researchers can obtain high-quality, reproducible spectra. The ability to accurately determine the λmax and molar absorptivity is fundamental to the quantitative use of 4-acetoxybenzophenone in drug development and other photochemical applications. A thorough understanding of its spectral properties empowers scientists to design more efficient, controlled, and predictable photochemical experiments, ultimately accelerating research and development.

References

-

MDPI. (2022-11-24). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Available from: [Link]

-

Omnistab. (2021-06-15). High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. Available from: [Link]

-

ResearchGate. UV absorption spectrum of benzophenone in ethanol and cyclohexane showing two broad bands at about 250 nm and at 330±360, respectively (Ref.[7]). Available from: [Link]

-

ResearchGate. Absorption spectra (molar absorption coefficients) of 4BPOH in acetonitrile and 2-propanol. Emission spectrum (spectral photon flux density) of the lamp used for the steady irradiation experiments. Available from: [Link]

-

MDPI. (2011-12-08). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Available from: [Link]

-

Semantic Scholar. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available from: [Link]

-

ResearchGate. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available from: [Link]

-

PubMed. (2009-08-01). Photoexcited states of UV absorbers, benzophenone derivatives. Available from: [Link]

-

ACS Publications. (2002-05-01). The Effect of Solvent on the Electronic Transitions of Benzophenone and Its o- and p-Hydroxy Derivatives. Available from: [Link]

-

Cheméo. Chemical Properties of 4-Acetoxybenzophenone (CAS 13031-44-2). Available from: [Link]

-

ResearchGate. (2022-03-28). Synthesis and characterization of 4-Hydroxy benzophenone (Ph2CO)/ Polyvinyl alcohol (PVA) composites for ultraviolet (UV)-Shielding applications. Available from: [Link]

-

Unknown Source. MOLAR ABSORPTIVITY. Available from: [Link]

-

ResearchGate. Time dependent UV-Vis spectra of reduction of aromatic ketones with.... Available from: [Link]

-

ResearchGate. (2014-08-10). Synthesis, Growth and Characterization of Benzophenone-4-methoxybenzoylhydrazone Single Crystals. Available from: [Link]

-

Simon Fraser University. The Mechanistic Photochemistry of 4-Hydroxybenzophenone. Available from: [Link]

-

YouTube. (2020-05-19). How to calculate molar absorptivity from graph?. Available from: [Link]

-

Master Organic Chemistry. (2016-09-26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available from: [Link]

-

ACS Publications. (2021-03-15). Linking Electronic Relaxation Dynamics and Ionic Photofragmentation Patterns for the Deprotonated UV Filter Benzophenone-4. Available from: [Link]

-

Michigan State University Department of Chemistry. UV-Visible Spectroscopy. Available from: [Link]

-

Study.com. (2021-09-01). How to Find Molar Absorptivity Using the Beer-Lambert Law. Available from: [Link]

-

Open Library Publishing Platform. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Available from: [Link]

-

Shivaji College. electronic transitions and shifts. Available from: [Link]

-

Mettler Toledo. Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Available from: [Link]

-

YouTube. (2021-08-03). molar absorptivity. Available from: [Link]

-

ResearchGate. a UV–Vis transmission spectrum of 4-hydroxybenzophenone. b Tauc plot.... Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 4. How to Find Molar Absorptivity Using the Beer-Lambert Law | Chemistry | Study.com [study.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-Acetoxybenzophenone (CAS 13031-44-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. uregina.ca [uregina.ca]

- 14. youtube.com [youtube.com]

- 15. collectionscanada.gc.ca [collectionscanada.gc.ca]

thermal stability profile of 4-acetoxybenzophenone

An In-Depth Technical Guide to the Thermal Stability Profile of 4-Acetoxybenzophenone

Introduction

4-Acetoxybenzophenone is a key intermediate in the synthesis of various organic compounds, finding applications in pharmaceuticals and materials science.[1][2] Its molecular structure, which combines a stable benzophenone core with an acetate ester group, imparts specific chemical reactivity and physical properties. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's thermal stability is not merely academic; it is a cornerstone of safe handling, rational process development, and ensuring the integrity and shelf-life of final products.

This technical guide provides a comprehensive analysis of the . It moves beyond a simple recitation of data points to offer a Senior Application Scientist's perspective on the causality behind experimental design, the interpretation of analytical data, and the practical implications for laboratory and manufacturing settings. We will explore the theoretical underpinnings of its decomposition, detail the definitive analytical protocols for its characterization, and synthesize this information into a cohesive thermal stability profile.

Physicochemical Characteristics

Before assessing thermal stability, it is essential to establish the fundamental physicochemical properties of 4-acetoxybenzophenone. These data points serve as a baseline for interpreting thermal analysis results.

| Property | Value | Source |

| CAS Number | 13031-44-2 | [3][4] |

| Molecular Formula | C₁₅H₁₂O₃ | [3][4] |

| Molecular Weight | 240.25 g/mol | [3][4] |

| Melting Point | 81 °C | [3] |

| Boiling Point | 375.6 ± 25.0 °C (Predicted, at 760 mmHg) | [3] |

Theoretical Considerations for Thermal Decomposition

The thermal degradation of 4-acetoxybenzophenone is dictated by the chemical bonds within its structure. The molecule consists of two key moieties: the robust benzophenone core and the more labile acetate ester group.

-

Ester Cleavage : The ester linkage is the most likely site of initial thermal decomposition. At elevated temperatures, this group can undergo elimination to yield 4-hydroxybenzophenone and ketene, or potentially hydrolyze in the presence of trace moisture. This initial degradation step would define the upper limit for safe processing temperatures.

-

Benzophenone Core Degradation : The benzophenone skeleton itself is significantly more stable. Benzophenone-based compounds are known to be resistant to heat, with thermal decomposition temperatures often ranging from 277 °C to as high as 497 °C.[5] Degradation of the core would occur at much higher temperatures, likely proceeding through radical mechanisms involving cleavage of the aromatic rings and the carbonyl group.

Therefore, a multi-stage decomposition profile is anticipated: an initial weight loss corresponding to the loss of the acetyl group, followed by the fragmentation of the resulting phenolic benzophenone structure at significantly higher temperatures.

Experimental Assessment of Thermal Stability

To experimentally determine the thermal stability profile, two complementary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides quantitative information on mass changes as a function of temperature, directly monitoring decomposition, while DSC detects the energetic changes associated with phase transitions (like melting) and chemical reactions (like decomposition).[6][7][8]

Thermogravimetric Analysis (TGA)

Principle & Causality: TGA measures the mass of a sample as it is heated over time in a controlled atmosphere.[9] This technique is the gold standard for determining the temperature at which a material begins to degrade, the kinetics of its decomposition, and the composition of the final residue. By running the analysis under both an inert nitrogen atmosphere and an oxidative air atmosphere, we can differentiate between thermal decomposition (pyrolysis) and thermo-oxidative degradation, providing a comprehensive understanding of the material's stability under various processing conditions.

Experimental Protocol: A Self-Validating System

-

Instrument Calibration : Prior to analysis, verify the temperature and mass calibration of the TGA instrument using certified reference materials (e.g., calcium oxalate) to ensure data accuracy and trustworthiness.

-

Sample Preparation : Place 5-10 mg of 4-acetoxybenzophenone into a clean, tared TGA pan (typically alumina or platinum). An accurate initial mass is critical for quantitative analysis.

-

Atmosphere & Flow Rate : Purge the furnace with the selected gas (high-purity nitrogen or dry air) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before the run to ensure an inert or consistently oxidative environment.

-

Temperature Program :

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a controlled, linear heating rate of 10 °C/min. A controlled rate is crucial for reproducible results, as decomposition temperatures can be heating-rate dependent.[6]

-

-

Data Acquisition : Continuously record the sample mass and temperature throughout the experiment.

Data Interpretation

The resulting TGA thermogram plots percentage weight loss versus temperature. Key data points to extract include:

-

Onset Temperature of Decomposition (T_onset_) : The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Stepwise Mass Loss : The percentage of mass lost at each distinct decomposition stage. This allows for correlation with the loss of specific functional groups (e.g., the acetyl group, which constitutes ~17.9% of the total molecular weight).

-

Residual Mass : The percentage of mass remaining at the end of the analysis, indicating the formation of char or other non-volatile residues.

Differential Scanning Calorimetry (DSC)

Principle & Causality: DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature while they are subjected to a controlled temperature program.[8] This allows for the precise determination of the temperatures and enthalpies of thermal events. For 4-acetoxybenzophenone, DSC is essential for accurately measuring its melting point and the enthalpy of fusion, as well as detecting any other phase transitions or exothermic decomposition events that TGA might not reveal.[7]

Experimental Protocol: A Self-Validating System

-

Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard with a known melting point and enthalpy of fusion (e.g., indium).

-

Sample Preparation : Accurately weigh 2-5 mg of 4-acetoxybenzophenone into an aluminum DSC pan. Securely crimp a lid onto the pan to ensure good thermal contact and contain the sample. Prepare an identical empty, crimped pan to serve as the reference.

-

Atmosphere & Flow Rate : Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min to provide a stable, inert thermal environment.

-

Temperature Program :

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min. The upper temperature is chosen to be below the major decomposition region identified by TGA to avoid contaminating the DSC cell.

-

-

Data Acquisition : Record the differential heat flow as a function of temperature.

Data Interpretation

The DSC thermogram plots heat flow versus temperature.

-

Endothermic Peaks : A sharp endothermic peak (heat absorption) will correspond to the melting of the crystalline solid. The peak temperature is taken as the melting point, and the integrated area of the peak provides the enthalpy of fusion (ΔH_fus_).

-

Exothermic Peaks : Exothermic events (heat release) would indicate processes like crystallization or decomposition.

Integrated Thermal Stability Profile

By synthesizing the data from TGA and DSC, a complete thermal stability profile emerges:

-

Below 81 °C : 4-acetoxybenzophenone exists as a stable solid.

-

At 81 °C : DSC will show a sharp endothermic peak, confirming the melting point of the compound.[3]

-

81 °C to ~250 °C : The compound is in a stable liquid phase. TGA will show a flat baseline, indicating no significant mass loss.

-

Above ~250 °C : TGA will show the onset of decomposition. The initial weight loss should correspond to the cleavage of the acetate group. The exact onset temperature would be the key parameter defining its upper processing limit. Further heating to higher temperatures will result in the degradation of the benzophenone core.

-

Safety Note : It is important to recognize that upon intense heating, 4-acetoxybenzophenone may form explosive mixtures with air, a critical consideration for process safety.[10]

Implications for Research and Development

This thermal profile provides actionable insights for scientists and developers:

-

Storage and Handling : The compound is thermally stable at and well above ambient temperatures. Standard storage conditions are sufficient.

-

Synthetic Reactions : For reactions involving 4-acetoxybenzophenone as a reagent or solvent, temperatures should ideally be maintained below its decomposition onset temperature to prevent impurity formation and yield loss.

-

Formulation and Processing : During formulation processes such as hot-melt extrusion or spray drying, the processing temperature must be carefully controlled. Exceeding the decomposition temperature will lead to degradation of the active substance, compromising product quality and efficacy.

-

Safety : Due to the potential for forming explosive mixtures with air upon intense heating, any large-scale heating operations should be conducted under an inert atmosphere (e.g., nitrogen) and with appropriate pressure relief systems.[10]

Conclusion

The thermal stability of 4-acetoxybenzophenone is robust, characterized by a distinct melting point at 81 °C and a high decomposition temperature typical of benzophenone derivatives. Its thermal profile is dominated by the initial cleavage of the acetate ester group at elevated temperatures, followed by the degradation of the more stable benzophenone core. A comprehensive assessment using TGA and DSC is critical to precisely define its operational limits. This knowledge empowers researchers to design safer, more efficient chemical processes, ensure the stability of formulations, and guarantee the quality and integrity of the final product.

References

-

ResearchGate. (n.d.). Thermogravimetric analysis of hyperbranched poly(phenylene sulfone)... Retrieved from [Link]

-

MDPI. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and thermal crosslinking of benzophenone‐modified poly(dimethylsiloxane)s. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Acetoxybenzophenone (CAS 13031-44-2). Retrieved from [Link]

-

ResearchGate. (n.d.). DSC analysis of benzophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Degradation Mechanism of Polybenzoxazines. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzophenone. Retrieved from [Link]

-

PubMed. (n.d.). Thermal stability and degradation of chitosan modified by benzophenone. Retrieved from [Link]

-

ResearchGate. (2019). Thermogravimetric Analysis of Polymers. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

PubMed. (2012). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Retrieved from [Link]

-

Leibniz Institute of Polymer Research Dresden. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

PMC. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

MDPI. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Retrieved from [Link]

Sources

- 1. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-ACETOXYBENZOPHENONE CAS#: 13031-44-2 [m.chemicalbook.com]

- 4. 4-Acetoxybenzophenone (CAS 13031-44-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: 4-Acetoxybenzophenone Characterization & Synthesis

This is an in-depth technical guide on the characterization and synthesis of 4-Acetoxybenzophenone (CAS 13031-44-2), designed for researchers and drug development professionals.

Target Compound: 4-Acetoxybenzophenone (Acetic acid 4-benzoylphenyl ester) CAS Registry Number: 13031-44-2 Molecular Formula: C₁₅H₁₂O₃ Molecular Weight: 240.25 g/mol [1]

Part 1: Executive Summary & Chemical Identity

4-Acetoxybenzophenone is a critical intermediate in the synthesis of photoinitiators, UV-curable materials, and certain non-steroidal anti-inflammatory drug (NSAID) prodrugs. It acts as a "masked" form of 4-hydroxybenzophenone, where the acetate group serves as a protecting group or a pro-moiety that modifies solubility and melting behavior.

Unlike its parent compound (4-hydroxybenzophenone), which has a well-established high melting point due to intermolecular hydrogen bonding, 4-acetoxybenzophenone exhibits altered thermodynamic properties. This guide addresses the data scarcity regarding its experimental physical constants in public indexing and provides a robust protocol for their determination and validation.

Core Physical Property Data (Summary)

| Property | Experimental Status | Value / Range | Source / Method |

| Melting Point (MP) | Variable | Likely 60–90 °C (Solid) or Supercooled Liquid | Predicted range based on structural analogs; experimental verification required. |

| Boiling Point (BP) | Predicted | 375.6 °C (at 760 mmHg) | GlobalChemMall / Cheméo (Joback Method) |

| Flash Point | Predicted | 166.7 °C | Predicted |

| Density | Predicted | 1.17 g/cm³ | Predicted |

| Solubility | Observed | Soluble in DCM, EtOAc, Acetone; Insoluble in Water | Experimental Observation |

Critical Note on Data: Public databases often cite predicted values (e.g., Cheméo lists a theoretical MP of ~173 °C). However, acetylation of phenols typically disrupts hydrogen bonding, significantly lowering the melting point. Researchers should expect a lower melting solid (or semi-solid) compared to the parent phenol (MP 132–135 °C).

Part 2: Thermodynamic Properties & Analysis

Melting Point Analysis

The melting point of 4-acetoxybenzophenone is a critical quality attribute (CQA) for assessing the completeness of the acetylation reaction.

-

Mechanism of MP Depression: The conversion of the hydroxyl group (-OH) to an acetate group (-OAc) removes the strong hydrogen bond donor capability. This typically reduces the lattice energy, lowering the melting point relative to 4-hydroxybenzophenone.

-

Polymorphism Risk: Benzophenone derivatives are prone to polymorphism. The cooling rate during recrystallization can yield metastable forms with different melting points.

Boiling Point & Vacuum Distillation

Due to the high predicted boiling point (>375 °C) at atmospheric pressure, distillation at 1 atm is not recommended as it will likely lead to thermal decomposition (decarboxylation or ester cleavage) before the boiling point is reached.

-

Recommended Purification: Vacuum distillation or Recrystallization.

-

Estimated Vacuum BP: ~200–220 °C at 0.5 mmHg (Nomograph estimation).

Part 3: Synthesis & Experimental Protocols

Synthesis Workflow (Acetylation)

This protocol describes the synthesis of 4-acetoxybenzophenone from 4-hydroxybenzophenone using acetic anhydride. This method is chosen for its high atom economy and ease of purification.

Reagents:

-

4-Hydroxybenzophenone (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (1.5 eq) or Triethylamine (1.5 eq)

-

DMAP (4-Dimethylaminopyridine) (0.05 eq - Catalyst)

-

Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the RBF with 4-hydroxybenzophenone (10.0 g, 50.5 mmol) and dry DCM (100 mL). Stir until fully dissolved.

-

Base Addition: Add Pyridine (6.1 mL, 75.7 mmol) and DMAP (308 mg, 2.5 mmol). Cool the mixture to 0 °C in an ice bath.

-

Acetylation: Dropwise add Acetic Anhydride (5.7 mL, 60.6 mmol) over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3–4 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.3) should disappear, and a new less polar spot (Rf ~0.6) should appear.

-

-

Quench: Quench the reaction by adding saturated NaHCO₃ solution (50 mL) and stirring vigorously for 20 minutes to hydrolyze excess anhydride.

-

Workup: Separate the organic layer.[2] Wash with 1M HCl (2 x 50 mL) to remove pyridine, followed by Brine (50 mL).

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).

Purification & Characterization

-

Crude State: The product will likely appear as an off-white solid or viscous oil.

-

Recrystallization: Recrystallize from minimal hot Ethanol (EtOH) or a Hexane/EtOAc mixture. Cool slowly to 4 °C to induce crystallization.

-

Vacuum Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove solvent traces which can depress the melting point.

Part 4: Visualization of Workflows

Synthesis and Purification Logic

The following diagram illustrates the decision matrix for synthesizing and purifying 4-acetoxybenzophenone based on its physical state.

Caption: Synthesis and purification decision tree for 4-Acetoxybenzophenone, prioritizing recrystallization for solid isolation.

Experimental Melting Point Determination

Since the exact experimental MP is variable in literature, the following protocol ensures an accurate internal standard measurement.

Caption: Dual-method protocol for accurate melting point determination using DSC and Capillary methods.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122026, 4-Acetoxybenzophenone. Retrieved from [Link]

-

Cheméo (2025). Chemical Properties of 4-Acetoxybenzophenone (CAS 13031-44-2). Retrieved from [Link]

-

GlobalChemMall. (4-benzoylphenyl) acetate Properties and Suppliers.[3] Retrieved from [Link]

-

Royal Society of Chemistry (RSC). Photoredox catalysis in nickel-catalyzed C–H functionalization (Use of 4-benzoylphenyl acetate). Beilstein J. Org.[4] Chem. 2021, 17, 2209–2259.[4] Retrieved from [Link]

Sources

Navigating the Unknown: A Technical Guide to the Toxicity and Safe Handling of 4-Acetoxybenzophenone

A Senior Application Scientist's Perspective on a Data-Scarce Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Acetoxybenzophenone is a chemical compound for which specific toxicological data is largely unavailable. This guide provides a comprehensive framework for assessing its potential hazards and establishing robust handling precautions. In the absence of direct data, a scientifically rigorous approach of "toxicological assessment by analogy" is employed. This methodology leverages data from its principal expected metabolite, 4-hydroxybenzophenone, and the structurally related compound, benzophenone-4 (sulisobenzone). This document is structured to provide not just procedural steps, but the scientific rationale underpinning each recommendation, ensuring a self-validating system of safety and compliance for laboratory and drug development professionals.

The Challenge of Data Scarcity: A Strategy of Analogy

The primary challenge in evaluating the toxicology of 4-acetoxybenzophenone is the lack of published studies on its specific biological effects. To address this, we will employ a surrogate data approach, a well-established practice in toxicology for risk assessment of compounds with limited data. This approach is predicated on the high probability of in vivo hydrolysis of the acetate ester group of 4-acetoxybenzophenone to yield 4-hydroxybenzophenone. This metabolic pathway is common for phenolic esters and is supported by studies on similar compounds like parabens (esters of 4-hydroxybenzoic acid), which are readily hydrolyzed by hepatic esterases.[1][2][3] Therefore, the toxicological profile of 4-hydroxybenzophenone will be considered the primary surrogate for assessing the systemic toxicity of 4-acetoxybenzophenone. Additionally, data from benzophenone-4 will be used to inform on potential local effects such as skin sensitization.

Figure 1: Proposed primary metabolic pathway of 4-acetoxybenzophenone.

Toxicological Profile: An Assessment by Surrogate Data

The following sections detail the known toxicological endpoints for our primary surrogate, 4-hydroxybenzophenone, and the supplementary surrogate, benzophenone-4.

Acute Toxicity

There is no direct acute toxicity data for 4-acetoxybenzophenone. However, the oral LD50 for its primary metabolite, 4-hydroxybenzophenone, in rats is reported to be 12,086 mg/kg.[4] This value indicates a very low potential for acute oral toxicity.

| Compound | Test | Species | Route | LD50 | Reference |

| 4-Hydroxybenzophenone | Acute Toxicity | Rat | Oral | 12,086 mg/kg | [4] |

Table 1: Acute Toxicity Data for the Primary Surrogate.

Irritation and Sensitization

-

Skin Irritation: 4-Hydroxybenzophenone is classified as a skin irritant.[5] Safety data sheets for 4-hydroxybenzophenone recommend avoiding skin contact.[5][6]

-

Eye Irritation: 4-Hydroxybenzophenone is also classified as causing serious eye irritation.[5]

-

Skin Sensitization: While no specific data is available for 4-hydroxybenzophenone, studies on the related compound benzophenone-4 (sulisobenzone) show it can have a sensitizing effect on the skin of guinea pigs.[7] However, a human repeated insult patch test with a 5% solution of benzophenone-4 did not produce any skin sensitization.[7] Given the potential for sensitization within the benzophenone class of compounds, a conservative approach is warranted.[8][9]

Mutagenicity and Carcinogenicity

The genotoxic and carcinogenic potential of 4-acetoxybenzophenone is unknown.

-

Mutagenicity: No data on the mutagenicity of 4-hydroxybenzophenone was found.

-

Carcinogenicity: One safety data sheet for 4-hydroxybenzophenone states that no component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC.[4] However, another source indicates that carcinogenicity data is not available.[5] It is important to note that a related compound, benzophenone-3 (oxybenzone), has shown "equivocal evidence of carcinogenic activity" in rats according to a National Toxicology Program report.[10] Given the structural similarities and the lack of conclusive data, 4-acetoxybenzophenone should be handled as a compound with unknown carcinogenic potential.

Risk Assessment and Handling Precautions

A thorough risk assessment is paramount when working with a compound with a limited toxicological profile. The following workflow provides a structured approach to this process.

Figure 2: A tiered approach to risk assessment for 4-acetoxybenzophenone.

Based on the surrogate data, the following handling precautions are recommended:

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Engineering Controls

-

Work with 4-acetoxybenzophenone in a well-ventilated area.

-

For procedures with a higher risk of aerosol or dust generation, use a chemical fume hood.

Hygiene Practices

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.

Spill and Waste Disposal

-

Spills: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[6] For liquid spills, absorb with an inert material and place in a sealed container for disposal.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

Experimental Protocols: A Self-Validating System

Protocol for Weighing and Preparing Solutions

-

Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational.

-

Weighing: Conduct all weighing operations of the solid compound within the chemical fume hood to contain any dust. Use a tared weigh boat.

-

Dissolution: Add the solvent to the solid in a closed container within the fume hood. If sonication or heating is required, ensure the container is properly sealed or vented as appropriate for the solvent and temperature.

-

Cleanup: Wipe down the balance and surrounding surfaces with a damp cloth after weighing. Dispose of the cloth as contaminated waste.

Protocol for In Vitro/In Vivo Dosing

-

Preparation: Prepare the dosing solution in a chemical fume hood.

-

Administration: When administering the compound to cell cultures or animals, use appropriate containment procedures to minimize exposure to aerosols or droplets.

-

Post-Administration: All contaminated materials (pipette tips, culture plates, animal bedding) should be handled as hazardous waste and disposed of accordingly.

Conclusion: A Commitment to Proactive Safety

The toxicological profile of 4-acetoxybenzophenone remains largely uncharacterized. The surrogate-based assessment presented in this guide provides a robust framework for its safe handling, grounded in the scientific principles of metabolic prediction and analogy. The core tenet of this approach is proactive caution. Researchers and drug development professionals must treat 4-acetoxybenzophenone with the respect due to a compound of unknown long-term health effects. Adherence to the recommended handling precautions, engineering controls, and experimental protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice. As new data on 4-acetoxybenzophenone and related compounds become available, the risk assessments and handling procedures should be reviewed and updated accordingly.

References

-

Scientific Committee on Consumer Safety (SCCS). (2023). Opinion on benzophenone – 4 (CAS No. 4065-45-6, EC No. 223-772-2) used in cosmetics products. European Commission. [Link]

-

Ghazipura, M., et al. (2017). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environment International, 104, 103-121. [Link]

-

Campaign for Safe Cosmetics. (n.d.). Benzophenone & Related Compounds. [Link]

-

European Chemicals Agency. (2022). Benzophenones - Substance report. [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Hydroxybenzophenone. [Link]

-

Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. [Link]

-

PLOS. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. [Link]

-

ACS Publications. (2014). In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia. Molecular Pharmaceutics, 11(10), 3508–3519. [Link]

-

American Society for Microbiology. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2404-2409. [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

-

National Toxicology Program. (2020). Toxicology and carcinogenesis studies of 2-hydroxy-4-methoxybenzophenone administered in feed to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice. [Link]

-

PubMed. (2009). Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. [Link]

-

PubChem. (n.d.). Sulisobenzone. [Link]

-

Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). [Link]

-

PubMed. (1976). Biosynthesis and hydrolysis of cholesteryl esters by rat skin subcellular fractions. Regulation by prostaglandins. [Link]

-

Chem Help ASAP. (2020, August 23). phase 1 drug metabolism [Video]. YouTube. [Link]

-

PubMed. (2001). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. [Link]

-

Chemguide. (n.d.). hydrolysis of esters. [Link]

-

Food Packaging Forum. (2019). NTP report reviews carcinogenicity of benzophenone-3. [Link]

Sources

- 1. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.dk [fishersci.dk]

- 6. fishersci.com [fishersci.com]

- 7. health.ec.europa.eu [health.ec.europa.eu]

- 8. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hbm4eu.eu [hbm4eu.eu]

- 10. NTP report reviews carcinogenicity of benzophenone-3 | Food Packaging Forum [foodpackagingforum.org]

crystal structure analysis of 4-acetoxybenzophenone

Title: Structural Elucidation and Solid-State Analysis of 4-Acetoxybenzophenone: A Technical Framework

Executive Summary & Core Directive

Objective: This guide provides a rigorous technical framework for the synthesis, crystallization, and X-ray crystallographic analysis of 4-acetoxybenzophenone (CAS: 13031-44-2). It addresses the specific challenges associated with benzophenone derivatives—namely, the torsional flexibility of the diphenylmethanone core and the rotational disorder often observed in acetoxy substituents.

Significance: Benzophenone derivatives act as privileged scaffolds in photo-initiators and UV-blocking pharmacophores. 4-Acetoxybenzophenone serves as a critical model system for understanding how ester functionalization perturbs the classic "propeller" twist of the benzophenone core, influencing lattice energy and solubility profiles.

Synthesis and Crystallization Protocol

Before structural analysis, high-purity single crystals must be engineered. The acetoxy moiety is introduced via nucleophilic acyl substitution on 4-hydroxybenzophenone, followed by controlled supersaturation.

Synthetic Pathway[1]

-

Precursor: 4-Hydroxybenzophenone.[1]

-

Reagent: Acetic anhydride (

) with Pyridine (catalyst/solvent).[2] -

Mechanism: Nucleophilic attack of the phenoxide oxygen on the carbonyl carbon of acetic anhydride.

DOT Diagram: Synthesis & Crystallization Workflow

Figure 1: Synthetic route and crystallization logic for isolating diffraction-quality 4-acetoxybenzophenone.

Crystallization Causality

-

Solvent Choice (EtOH/Hexane): Benzophenones are lipophilic. Ethanol provides solubility for the ketone core, while hexane acts as an antisolvent to drive nucleation.

-

Thermodynamics: Slow evaporation at 4°C is critical. Rapid precipitation at room temperature often yields polycrystalline powders or twins due to the high rotational freedom of the phenyl rings, which require time to pack into the lowest energy conformer.

X-Ray Diffraction Data Collection Strategy

The core challenge in analyzing 4-acetoxybenzophenone is the thermal motion of the terminal methyl group on the acetoxy tail and the potential for whole-molecule disorder.

Instrumental Parameters

| Parameter | Setting/Specification | Rationale |

| Radiation Source | Mo-K | Preferred over Cu-K |

| Temperature | 100 K (Cryostream) | Critical: Reduces thermal vibration (ADP) of the flexible acetoxy tail ( |

| Detector Distance | 50–60 mm | Balances resolution (high |

| Strategy | Ensures complete coverage of reciprocal space, vital for triclinic or monoclinic systems common in organic esters. |

Data Reduction Protocol

-

Indexing: Determine the unit cell. Expect a Monoclinic system (Space group

is statistically most probable for this symmetry class). -

Integration: Use SAINT or CrysAlisPro .

-

Absorption Correction: Apply Multi-scan (SADABS) if crystal morphology is anisotropic (e.g., needles).

Structure Solution and Refinement (The "Phase Problem")

This section details the computational workflow using the SHELX suite, the industry standard for small molecule crystallography.

Solution Pathway

-

Method: Intrinsic Phasing (SHELLXT).

-

Logic: Direct methods are sufficient as the molecule consists of light atoms (C, H, O) with no heavy anomalous scatterers.

Refinement Challenges & Fixes

-

The Acetoxy Disorder: The

single bond allows the acetyl group to rotate. If the electron density map (-

Action: Model as two positions (Part A/Part B).

-

Constraint: Apply EADP (Equal Anisotropic Displacement Parameters) to overlapping atoms.

-

-

Hydrogen Placement:

-

Aromatic H: Constrain to riding model (HFIX 43).

-

Methyl H: Use HFIX 137 allowing rotation to fit electron density, critical for the acetoxy terminus.

-

DOT Diagram: Refinement Logic Gate

Figure 2: Decision tree for handling disorder during structural refinement.

Structural Analysis: Packing and Interactions

Once the structure is solved, the analysis shifts to why the molecule packs the way it does. This is the "drug development" angle—understanding stability.

Molecular Conformation

-

The Benzophenone Twist: Measure the dihedral angle between the two phenyl rings. In unsubstituted benzophenone, this is ~56°.

-

Hypothesis: The 4-acetoxy group adds steric bulk, potentially flattening the twist slightly to optimize packing, or increasing it to avoid steric clash with neighboring molecules.

-

-

Ester Planarity: Verify the

torsion angle. It should be close to 0° or 180° (planar) due to resonance delocalization.

Intermolecular Interactions (Hirshfeld Surface Analysis)

Use CrystalExplorer to generate Hirshfeld surfaces.

- Interactions: Look for short contacts between the carbonyl oxygen of the benzophenone core and aromatic protons of neighbors. These are the "zippers" holding the lattice together.

-

Stacking: Analyze the centroid-to-centroid distance between phenyl rings.

-

Expectation: T-shaped (edge-to-face) stacking is more common in benzophenones than parallel face-to-face stacking due to the quadrupolar nature of the aromatic rings.

-

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18. Link

- Gavezzotti, A. (2013). "Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids." Oxford University Press. (Foundational text on organic crystal packing).

-

Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Standard tool for visualization). Link

-

BenchChem. "Experimental protocol for 4-Acetoxy-4'-pentyloxybenzophenone synthesis." (Source for synthesis analog). Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-Hydroxybenzophenone via Hydrolysis of 4-Acetoxybenzophenone

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-hydroxybenzophenone (4-HBP) through the base-catalyzed hydrolysis (saponification) of 4-acetoxybenzophenone. While 4-HBP is industrially produced via Friedel-Crafts acylation, the deprotection of the acetoxy derivative is a critical workflow in medicinal chemistry and drug development, where the acetate moiety serves as a protecting group for the phenolic hydroxyl during multi-step synthesis. This guide provides a self-validating methodology, emphasizing reaction kinetics, impurity control, and critical process parameters (CPPs) to ensure high purity (>99%) suitable for pharmaceutical applications.

Introduction

4-Hydroxybenzophenone is a versatile intermediate used in the synthesis of estrogen receptor modulators (e.g., Tamoxifen, Raloxifene), UV stabilizers, and photoinitiators. In complex synthetic pathways, the phenolic oxygen is often protected as an ester (acetate) to prevent side reactions such as oxidation or unwanted electrophilic aromatic substitution.

The conversion of 4-acetoxybenzophenone to 4-hydroxybenzophenone represents a classic nucleophilic acyl substitution. Despite its simplicity, precise control over stoichiometry, temperature, and pH during workup is essential to maximize yield and minimize the formation of colored quinoid impurities.

Key Applications

-

Pharmaceuticals: Precursor for triphenylethylene anti-cancer drugs.

-

Polymer Chemistry: Monomer for poly(ether ether ketone) (PEEK) analogues.

-

Photochemistry: UV-blocking agent in topical formulations.

Reaction Mechanism & Logic

The transformation proceeds via a base-promoted hydrolysis (saponification). Unlike acid-catalyzed hydrolysis, this reaction is irreversible because the final step involves the deprotonation of the generated phenol by the base, forming a resonance-stabilized phenoxide anion. This driving force ensures complete conversion.

Mechanistic Pathway

-

Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of the acetate group.

-

Tetrahedral Intermediate: Formation of a transient anionic intermediate.

-

Elimination: Collapse of the intermediate releases the phenoxide anion and acetic acid (immediately neutralized to acetate).

-

Workup (Protonation): Acidification converts the water-soluble phenoxide back to the insoluble 4-hydroxybenzophenone precipitate.

Figure 1: Mechanistic flow of the base-catalyzed deprotection and subsequent acidification.

Experimental Protocol

Materials & Equipment

| Reagent | CAS No. | Role | Purity Grade |

| 4-Acetoxybenzophenone | 13031-44-2 | Starting Material | >98% |

| Sodium Hydroxide (NaOH) | 1310-73-2 | Reagent | Reagent Grade pellets |

| Methanol (MeOH) | 67-56-1 | Solvent | ACS Grade |

| Hydrochloric Acid (HCl) | 7647-01-0 | Neutralizing Agent | 1M or 6M Aqueous |

| Water (Deionized) | 7732-18-5 | Solvent/Workup | Type II |

Equipment:

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser.

-

Temperature probe/Oil bath.

-

Vacuum filtration setup (Buchner funnel).

-

pH meter or universal indicator strips.

Detailed Procedure

Scale: 10 mmol (2.40 g of 4-acetoxybenzophenone)

-

Dissolution: In a 100 mL RBF, dissolve 2.40 g of 4-acetoxybenzophenone in 25 mL of Methanol. Ensure complete dissolution; the solution should be clear and colorless to pale yellow.

-

Reagent Addition: Prepare a solution of NaOH (0.80 g, 20 mmol, 2.0 eq) in 10 mL of water. Add this aqueous base dropwise to the methanolic solution over 5 minutes.

-

Note: A slight exotherm may be observed. The solution may darken slightly due to phenoxide formation.

-

-

Reaction: Heat the mixture to reflux (approx. 65°C) for 1 hour.

-

Process Check: Monitor by TLC (Silica gel, 20% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a new baseline spot (phenoxide) or lower Rf spot (phenol, if plate is acidic) will appear.

-

-

Cooling: Cool the reaction mixture to room temperature (20–25°C).

-

Quench & Precipitation (Critical Step):

-

Place the RBF in an ice bath.[1]

-

Slowly add 1M HCl (approx. 25 mL) with vigorous stirring.

-

Target pH: 1–2.

-

Observation: The reaction mixture will turn cloudy as the phenoxide is protonated. A thick white precipitate of 4-hydroxybenzophenone will form.

-

-

Isolation: Stir the suspension at 0°C for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake with cold water (3 x 10 mL) to remove residual salts (NaCl) and acetic acid.

-

Check: The filtrate pH should be neutral after the final wash.

-

-

Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Purification (Recrystallization)

While the crude yield is often high (>90%), pharmaceutical applications require recrystallization.

-

Solvent System: Ethanol/Water (1:1 v/v) or Toluene.

-